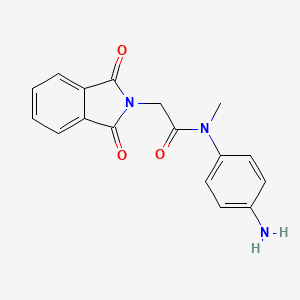
4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline is an organic compound that features a phthalimide group, a carbonyl group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalimide Group: Reacting phthalic anhydride with an amine to form the phthalimide.
Introduction of the Carbonyl Group: Using reagents like acyl chlorides or anhydrides to introduce the carbonyl group.
Attachment of the Aniline Moiety: Coupling reactions, such as Buchwald-Hartwig amination, to attach the aniline group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This might include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The aromatic ring in the aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline could have several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-benzene
- 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-toluene
Uniqueness
Compared to similar compounds, 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline might exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct reactivity patterns or biological activities.
Propiedades
Número CAS |
262368-51-4 |
|---|---|
Fórmula molecular |
C17H15N3O3 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
N-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H15N3O3/c1-19(12-8-6-11(18)7-9-12)15(21)10-20-16(22)13-4-2-3-5-14(13)17(20)23/h2-9H,10,18H2,1H3 |
Clave InChI |
UGWBTNVQAQQSAJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)N)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
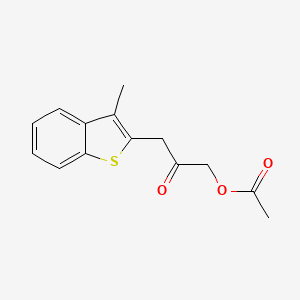
![6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13991142.png)

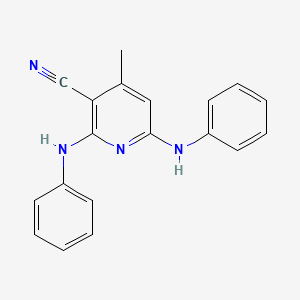



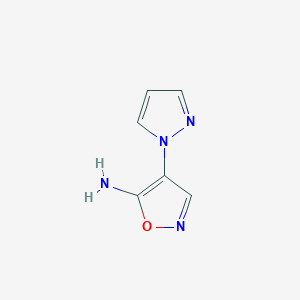
![Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B13991162.png)
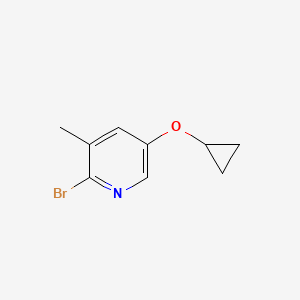

![N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide](/img/structure/B13991180.png)
